molecular formula C15H15Cl2N3O B8326373 1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl1-penten-3-one

1-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl1-penten-3-one

Cat. No. B8326373
M. Wt: 324.2 g/mol
InChI Key: LFLAXRVXFCJYOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04904793

Procedure details

To d-norephedrine hydrochloride (832 g) and monochlorobenzene (2,343 g), a dimethylformamide solution of sodium borohydride (166 g) was added, and the resultant mixture was stirred at a temperature of 20° to 30° C. for 1 hour. A monochlorobenzene solution of the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl1-penten-3-one (991 g) was added thereto, followed by stirring at the same temperature as above for 10 hours. The reaction mixture was treated with dilute nitric acid. The monochlorobenzene layer was separated and concentrated to give the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol (1,000 g) (content, 97.0%; yield, 97.0%).
Quantity
832 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H](N)C(O)C1C=CC=CC=1.Cl.[BH4-].[Na+].[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:17]=1[CH:23]=[C:24]([N:31]1[CH:35]=[N:34][CH:33]=[N:32]1)[C:25](=[O:30])[C:26]([CH3:29])([CH3:28])[CH3:27].[N+]([O-])(O)=O>ClC1C=CC=CC=1.CN(C)C=O>[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:17]=1[CH:23]=[C:24]([N:31]1[CH:35]=[N:34][CH:33]=[N:32]1)[CH:25]([OH:30])[C:26]([CH3:27])([CH3:28])[CH3:29] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
832 g
Type
reactant
Smiles
C[C@H](C(C1=CC=CC=C1)O)N.Cl
Name
Quantity
166 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
991 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)=O)N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature as above for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The monochlorobenzene layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)O)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04904793

Procedure details

To d-norephedrine hydrochloride (832 g) and monochlorobenzene (2,343 g), a dimethylformamide solution of sodium borohydride (166 g) was added, and the resultant mixture was stirred at a temperature of 20° to 30° C. for 1 hour. A monochlorobenzene solution of the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl1-penten-3-one (991 g) was added thereto, followed by stirring at the same temperature as above for 10 hours. The reaction mixture was treated with dilute nitric acid. The monochlorobenzene layer was separated and concentrated to give the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol (1,000 g) (content, 97.0%; yield, 97.0%).
Quantity
832 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H](N)C(O)C1C=CC=CC=1.Cl.[BH4-].[Na+].[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:17]=1[CH:23]=[C:24]([N:31]1[CH:35]=[N:34][CH:33]=[N:32]1)[C:25](=[O:30])[C:26]([CH3:29])([CH3:28])[CH3:27].[N+]([O-])(O)=O>ClC1C=CC=CC=1.CN(C)C=O>[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:17]=1[CH:23]=[C:24]([N:31]1[CH:35]=[N:34][CH:33]=[N:32]1)[CH:25]([OH:30])[C:26]([CH3:27])([CH3:28])[CH3:29] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
832 g
Type
reactant
Smiles
C[C@H](C(C1=CC=CC=C1)O)N.Cl
Name
Quantity
166 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
991 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)=O)N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature as above for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The monochlorobenzene layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)O)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04904793

Procedure details

To d-norephedrine hydrochloride (832 g) and monochlorobenzene (2,343 g), a dimethylformamide solution of sodium borohydride (166 g) was added, and the resultant mixture was stirred at a temperature of 20° to 30° C. for 1 hour. A monochlorobenzene solution of the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl1-penten-3-one (991 g) was added thereto, followed by stirring at the same temperature as above for 10 hours. The reaction mixture was treated with dilute nitric acid. The monochlorobenzene layer was separated and concentrated to give the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol (1,000 g) (content, 97.0%; yield, 97.0%).
Quantity
832 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H](N)C(O)C1C=CC=CC=1.Cl.[BH4-].[Na+].[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:17]=1[CH:23]=[C:24]([N:31]1[CH:35]=[N:34][CH:33]=[N:32]1)[C:25](=[O:30])[C:26]([CH3:29])([CH3:28])[CH3:27].[N+]([O-])(O)=O>ClC1C=CC=CC=1.CN(C)C=O>[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:17]=1[CH:23]=[C:24]([N:31]1[CH:35]=[N:34][CH:33]=[N:32]1)[CH:25]([OH:30])[C:26]([CH3:27])([CH3:28])[CH3:29] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
832 g
Type
reactant
Smiles
C[C@H](C(C1=CC=CC=C1)O)N.Cl
Name
Quantity
166 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
991 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)=O)N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature as above for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The monochlorobenzene layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)O)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04904793

Procedure details

To d-norephedrine hydrochloride (832 g) and monochlorobenzene (2,343 g), a dimethylformamide solution of sodium borohydride (166 g) was added, and the resultant mixture was stirred at a temperature of 20° to 30° C. for 1 hour. A monochlorobenzene solution of the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl1-penten-3-one (991 g) was added thereto, followed by stirring at the same temperature as above for 10 hours. The reaction mixture was treated with dilute nitric acid. The monochlorobenzene layer was separated and concentrated to give the E isomer of 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-4,4-dimethyl-1-penten-3-ol (1,000 g) (content, 97.0%; yield, 97.0%).
Quantity
832 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H](N)C(O)C1C=CC=CC=1.Cl.[BH4-].[Na+].[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:17]=1[CH:23]=[C:24]([N:31]1[CH:35]=[N:34][CH:33]=[N:32]1)[C:25](=[O:30])[C:26]([CH3:29])([CH3:28])[CH3:27].[N+]([O-])(O)=O>ClC1C=CC=CC=1.CN(C)C=O>[Cl:15][C:16]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:17]=1[CH:23]=[C:24]([N:31]1[CH:35]=[N:34][CH:33]=[N:32]1)[CH:25]([OH:30])[C:26]([CH3:27])([CH3:28])[CH3:29] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
832 g
Type
reactant
Smiles
C[C@H](C(C1=CC=CC=C1)O)N.Cl
Name
Quantity
166 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
991 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)=O)N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring at the same temperature as above for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The monochlorobenzene layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C(C(C)(C)C)O)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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